molecular formula C14H8ClNO3 B1491384 3-Chloro-4-(2-cyanophenoxy)benzoic acid CAS No. 1281803-67-5

3-Chloro-4-(2-cyanophenoxy)benzoic acid

Cat. No.: B1491384
CAS No.: 1281803-67-5
M. Wt: 273.67 g/mol
InChI Key: FLWFXICVOGXLHF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-cyanophenoxy)benzoic acid is an organic compound with the molecular formula C14H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a cyanophenoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-cyanophenoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 2-cyanophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2-cyanophenol displaces the chlorine atom on the 3-chlorobenzoic acid. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-cyanophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2-cyanophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-cyanophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and cyanophenoxy groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-cyanophenoxybenzoic acid
  • 4-Chloro-2-cyanophenoxybenzoic acid
  • 3-Chloro-4-hydroxybenzoic acid

Uniqueness

3-Chloro-4-(2-cyanophenoxy)benzoic acid is unique due to the specific positioning of the chloro and cyanophenoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-chloro-4-(2-cyanophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-11-7-9(14(17)18)5-6-13(11)19-12-4-2-1-3-10(12)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWFXICVOGXLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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